pKa Elevation Relative to Mono-Methyl and Unsubstituted Aminothiazole Analogs
The predicted pKa of 2,4-dimethylthiazol-5-amine (free base) is 6.10±0.10 . This value is 0.72 units higher than 4-methylthiazol-5-amine (pKa 5.38±0.10) , 0.74 units higher than 2-amino-4-methylthiazole (pKa 5.36±0.10) , and 2.09 units higher than unsubstituted thiazol-5-amine (pKa 4.01±0.10) . The dual methyl substitution at positions 2 and 4 exerts a cumulative electron-donating effect that significantly reduces the acidity of the protonated amine. At physiological pH 7.4, the 2,4-dimethyl derivative is predominantly deprotonated (neutral amine), whereas the comparator aminothiazoles with lower pKa values exist in partially protonated states, altering their hydrogen-bonding capacity and membrane permeability profiles.
| Evidence Dimension | Basicity (predicted pKa of conjugate acid) |
|---|---|
| Target Compound Data | 2,4-Dimethylthiazol-5-amine (free base): pKa = 6.10±0.10 |
| Comparator Or Baseline | 4-Methylthiazol-5-amine: pKa = 5.38±0.10; 2-Amino-4-methylthiazole: pKa = 5.36±0.10; Thiazol-5-amine: pKa = 4.01±0.10 |
| Quantified Difference | ΔpKa = +0.72 to +2.09 versus comparators; at pH 7.4, fraction deprotonated differs by >20 percentage points versus the closest analog |
| Conditions | Predicted pKa values (ACD/Labs or equivalent); all comparators measured under consistent computational methodology as reported by ChemicalBook and LookChem databases |
Why This Matters
The elevated pKa directly affects the protonation state at physiological pH, influencing passive membrane permeability, target binding interactions, and salt formulation strategies — a procurement-relevant differentiator when selecting the optimal aminothiazole building block for a given biological assay pH.
